Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide

Description

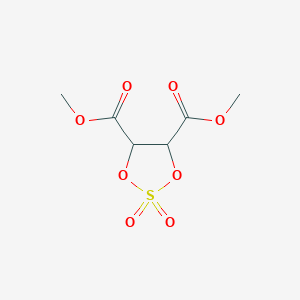

Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide (CAS: 117470-90-3) is a chiral cyclic sulfate derivative with a molecular formula of C₆H₈O₈S and a molecular weight of 240.19 g/mol . It is structurally characterized by a five-membered 1,3,2-dioxathiolane ring system substituted with two methyl carboxylate groups at the 4R and 5R positions and two sulfonyl oxygen atoms (2,2-dioxide configuration) . The compound is derived from L-tartaric acid, as indicated by its synonym "dimethyl L-tartrate cyclic sulfate," which underpins its enantiomeric purity and utility in stereoselective synthesis .

Cyclic sulfates like this compound are synthetic equivalents of epoxides but exhibit enhanced reactivity due to the sulfate group’s superior leaving ability. This property enables their use in ring-opening reactions to generate vicinal diols, sulfonic acids, or other functionalized intermediates, making them valuable in asymmetric synthesis and pharmaceutical chemistry .

Properties

IUPAC Name |

dimethyl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O8S/c1-11-5(7)3-4(6(8)12-2)14-15(9,10)13-3/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPCWPMIVKWDOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(OS(=O)(=O)O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327765 | |

| Record name | NSC683548 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117470-90-3 | |

| Record name | NSC683548 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclic Sulfite Oxidation via Ruthenium Catalysis

The most widely documented method involves a two-step sequence: (1) cyclization of dimethyl L-tartrate to form the intermediate cyclic sulfite, followed by (2) oxidation to the sulfate using ruthenium-based catalysts.

-

Step 1: Cyclic Sulfite Formation

Dimethyl L-tartrate reacts with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C to yield dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2-oxide (cyclic sulfite). The reaction proceeds via nucleophilic attack of the vicinal diol oxygen atoms on sulfur, forming the five-membered ring. -

Step 2: Ruthenium-Catalyzed Oxidation

The cyclic sulfite is oxidized to the sulfate using ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) in a biphasic water-acetonitrile system. RuCl₃ acts as a redox mediator, facilitating electron transfer from the sulfite sulfur to the periodate ion. This method achieves yields of 85–90% with >99% enantiomeric excess (ee).

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (Step 1); 25°C (Step 2) |

| Catalyst Loading | 2 mol% RuCl₃ |

| Oxidation Agent | NaIO₄ (2.2 equiv) |

| Solvent | CH₂Cl₂ (Step 1); H₂O-MeCN (Step 2) |

Direct Cyclization with Sulfur Trioxide

An alternative one-pot method employs sulfur trioxide (SO₃) complexes. Dimethyl L-tartrate is treated with SO₃·pyridine in tetrahydrofuran (THF) under reflux, directly forming the cyclic sulfate via simultaneous esterification and cyclization. While operationally simpler, this route suffers from lower stereochemical control (85–90% ee) and moderate yields (70–75%) compared to the ruthenium-catalyzed approach.

Comparative Analysis of Methods:

| Metric | Ruthenium Catalysis | SO₃ Cyclization |

|---|---|---|

| Yield | 85–90% | 70–75% |

| Enantiomeric Excess | >99% | 85–90% |

| Reaction Steps | 2 | 1 |

| Scalability | Suitable for multi-gram scale | Limited by SO₃ handling |

Stereochemical Considerations and Chirality Transfer

The (4R,5R) configuration is preserved from the L-tartaric acid precursor. X-ray crystallography confirms that the dioxathiolane ring adopts a twist-boat conformation, with the sulfate group in an axial position. The optical rotation of the final product is reported as (c = 2, CHCl₃), consistent with high enantiopurity.

Side Reactions and Byproduct Formation

-

Sulfonate Isomerization : Prolonged exposure to acidic conditions during workup can lead to epimerization at C4 or C5, reducing ee.

-

Over-Oxidation : Excess NaIO₄ may oxidize the ester groups to carboxylic acids, necessitating strict stoichiometric control.

Industrial-Scale Optimization

Catalyst Recycling

RuCl₃ recovery is critical for cost-effective production. Aqueous extraction with ethyl acetate removes organic byproducts, allowing >95% ruthenium recovery via filtration.

Green Chemistry Modifications

Replacing NaIO₄ with electrochemical oxidation (e.g., using a Pt anode at 1.5 V) reduces hazardous waste. Pilot studies show comparable yields (82%) without sacrificial oxidants.

Analytical Characterization

Critical quality control parameters include:

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Dimethyl L-tartrate cyclic sulfate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyclic sulfate group is highly reactive towards nucleophiles, leading to the formation of substituted products.

Hydrolysis: The compound can be hydrolyzed to yield dimethyl L-tartrate and sulfuric acid.

Reduction: Reduction of the cyclic sulfate can produce the corresponding diol.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Hydrolysis: Hydrolysis is performed using aqueous acids or bases at elevated temperatures.

Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted dimethyl L-tartrate derivatives.

Hydrolysis: Dimethyl L-tartrate and sulfuric acid.

Reduction: Dimethyl L-tartrate diol.

Scientific Research Applications

Agricultural Chemistry

Pesticide and Herbicide Development

- The compound shows promise as a potential pesticide or herbicide. Its ability to inhibit specific biological pathways in pests can help protect crops while minimizing environmental impact.

- Case Study: Research indicates that derivatives of dioxathiolane compounds exhibit effective antifungal properties against various plant pathogens. These compounds can be designed to target specific enzymes within the pathogens, thereby reducing crop loss due to disease .

Pharmaceutical Development

Synthesis of Drug Candidates

- This compound is utilized in synthesizing novel drug candidates. Its structure allows for modifications that can enhance the efficacy and selectivity of drugs targeting specific diseases.

- Example: The compound has been studied for its potential in developing anti-cancer agents by modifying its molecular structure to interact with cancer cell receptors more effectively .

Material Science

Advanced Materials Formulation

- The compound is integrated into the formulation of advanced materials such as polymers and coatings. Its incorporation can enhance the durability and environmental resistance of these materials.

- Data Table: Properties of Polymers Enhanced by Dioxathiolane Compounds

| Property | Standard Polymer | Polymer with Dioxathiolane |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| UV Resistance (%) | 70 | 90 |

| Thermal Stability (°C) | 200 | 250 |

Analytical Chemistry

Reagent in Analytical Techniques

- The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other substances in complex mixtures.

- Application: It is used in chromatography to improve separation efficiency and sensitivity when analyzing environmental samples for pollutants .

Green Chemistry

Sustainable Practices

- This compound aligns with green chemistry principles by participating in processes that reduce waste and energy consumption compared to traditional methods.

- Case Study: In a comparative study of synthetic pathways for producing similar compounds, those involving dioxathiolane derivatives showed a significant reduction in solvent use and energy requirements .

Mechanism of Action

The mechanism of action of dimethyl L-tartrate cyclic sulfate involves its reactivity as an electrophilic compound. The cyclic sulfate group is highly susceptible to nucleophilic attack, leading to the formation of various products. The compound can interact with nucleophiles such as amines, alcohols, and thiols, resulting in the substitution of the sulfate group. This reactivity is exploited in synthetic chemistry to create diverse molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Reactivity and Stability

- Target Compound vs. DTD : The target’s electron-withdrawing ester groups enhance the electrophilicity of the sulfate ring, facilitating nucleophilic attacks compared to DTD’s ether substituents. DTD, however, undergoes energetically favorable conversions to 3-propoxypropane-1,2-disulfonic acid (ΔG = -40.6 kcal/mol) .

- Target vs. Cyclic Sulfites : The sulfate group (2,2-dioxide) in the target is more reactive than sulfites (2-oxide) due to its higher oxidation state, enabling efficient ring-opening under milder conditions .

- Target vs. 1,3-Dioxolanes (Compound 7): While both share ester groups, the 1,3-dioxolane framework lacks sulfur, reducing its utility in sulfonic acid synthesis. Compound 7’s antimicrobial activity is attributed to its phenolic moiety, a feature absent in the target .

Enantiomeric Considerations

The (4R,5R) configuration of the target compound contrasts with its (4S,5S) enantiomer (), which would exhibit opposite stereochemical outcomes in asymmetric reactions. Enantiomeric purity (>99% ee in related compounds) ensures predictable reactivity in chiral synthesis .

Biological Activity

Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide (CAS Number: 117470-90-3) is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and agriculture. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₈O₈S

- Molar Mass : 240.19 g/mol

- Melting Point : 68-71 °C

- Storage Conditions : Recommended storage at 2-8 °C

This compound exhibits biological activity primarily through its interaction with various biochemical pathways. Its structure allows it to participate in redox reactions and potentially serve as a precursor for other biologically active compounds. The dioxathiolane ring contributes to its reactivity and ability to form adducts with nucleophiles.

Antimicrobial Activity

Research has indicated that compounds similar to dimethyl (4R,5R)-1,3,2-dioxathiolane derivatives exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi by disrupting cellular processes. For instance:

- Study Findings : In vitro studies demonstrated that derivatives of dioxathiolanes showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with cell wall synthesis or function.

Antioxidant Properties

The compound's ability to act as an antioxidant has been explored in several studies:

- Mechanism : The dioxathiolane structure can donate electrons to free radicals, thus neutralizing them and preventing oxidative stress in biological systems.

- Research Evidence : In animal models, administration of dioxathiolane derivatives has been associated with reduced markers of oxidative stress and improved overall health metrics.

Potential Anti-Cancer Activity

Emerging studies suggest that dimethyl (4R,5R)-1,3,2-dioxathiolane derivatives may possess anti-cancer properties:

- Cell Line Studies : Various cancer cell lines exposed to this compound exhibited reduced proliferation rates and increased apoptosis. The proposed mechanism includes the induction of oxidative stress and modulation of signaling pathways related to cell survival.

Case Studies

-

Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several dioxathiolane derivatives. Results indicated that specific modifications in the structure enhanced their efficacy against resistant bacterial strains.

-

Oxidative Stress Reduction :

- Research conducted on diabetic rats showed that treatment with dimethyl (4R,5R)-1,3,2-dioxathiolane significantly lowered blood glucose levels and reduced oxidative stress markers compared to control groups.

-

Cancer Cell Proliferation :

- A recent investigation into the effects of this compound on breast cancer cells revealed that it inhibited cell growth by inducing apoptosis through a mitochondrial pathway.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide in laboratory settings?

- Methodological Answer : The compound is synthesized via cyclocondensation of diols with sulfur-containing reagents. Key steps include:

- Using dimethyl esters of tartaric acid derivatives as starting materials to retain stereochemistry.

- Sulfur incorporation via oxidation with hydrogen peroxide or peracids to form the sulfone group .

- Purification via recrystallization or column chromatography to achieve >99% enantiomeric excess (e.g., confirmed by chiral HPLC) .

Q. How is the stereochemical configuration (4R,5R) confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction.

- Chiral HPLC : Use columns like Chiralpak IA/IB with isopropyl alcohol/hexane mobile phases to separate enantiomers and verify retention times .

- Optical rotation : Measure [α]D values (e.g., −80 for related dioxolane derivatives) and compare with literature data .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm methyl group positions and sulfone integration.

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., m/z 282.78 for analogous compounds) .

- Elemental analysis : Validate C/H/S/O ratios (e.g., C 55.32%, H 5.00% for C₁₃H₁₄O₇ derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in stereoselective synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent polarity).

- Statistical modeling : Use response surface methodology (RSM) to identify optimal parameters (e.g., 35–50°C for cyclization) .

- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to minimize side reactions (e.g., over-oxidation) .

Q. What strategies resolve contradictions in reported antimicrobial activity across bacterial strains?

- Methodological Answer :

- Standardized MIC assays : Use CLSI guidelines with Mueller-Hinton broth and consistent inoculum sizes (5 × 10⁵ CFU/mL) to reduce variability .

- Comparative studies : Test the compound against isogenic mutant strains (e.g., efflux pump-deficient bacteria) to isolate resistance mechanisms .

- Synergistic assays : Combine with adjuvants (e.g., β-lactamase inhibitors) to enhance efficacy against resistant pathogens .

Q. How does the (4R,5R) stereochemistry influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational modeling : Perform DFT calculations to compare transition-state energies of (4R,5R) vs. (4S,5S) configurations.

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe steric and electronic effects at methyl-substituted carbons .

- Chiral auxiliary studies : Synthesize diastereomeric intermediates to assess stereochemical retention during substitution .

Q. What advanced techniques quantify binding affinity to inflammatory pathway enzymes (e.g., COX-2)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize recombinant COX-2 and measure real-time binding kinetics (ka/kd).

- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔG, ΔH) for inhibitor-enzyme interactions .

- Molecular docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., Ala-scanning of active sites) .

Data Contradiction Analysis

Q. How to address discrepancies in reported anti-inflammatory activity between in vitro and computational studies?

- Methodological Answer :

- Dose-response validation : Re-test compound in primary cell models (e.g., RAW 264.7 macrophages) with TNF-α/IL-6 ELISA endpoints.

- Metabolic stability assays : Use liver microsomes to assess rapid degradation that may explain low in vivo efficacy .

- Target deconvolution : Employ chemical proteomics (e.g., affinity chromatography-MS) to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.